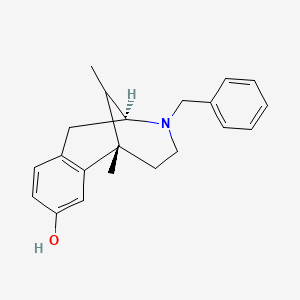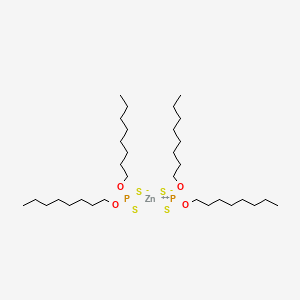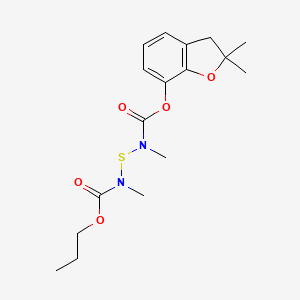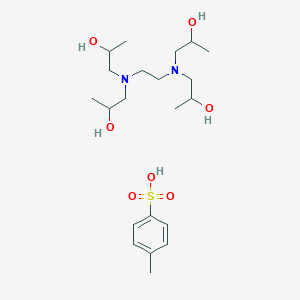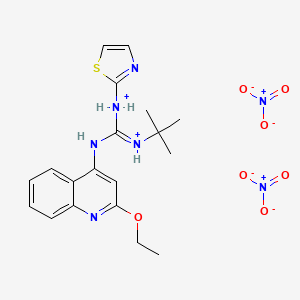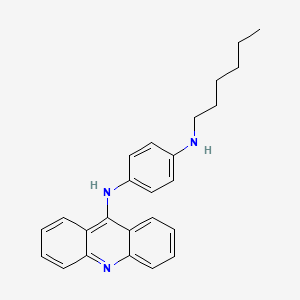![molecular formula C15H23NO B13771077 (1S,2S)-2-[(benzylamino)methyl]cycloheptan-1-ol](/img/structure/B13771077.png)
(1S,2S)-2-[(benzylamino)methyl]cycloheptan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-2-[(benzylamino)methyl]cycloheptan-1-ol is a chiral compound with a cycloheptane ring substituted with a benzylamino group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-[(benzylamino)methyl]cycloheptan-1-ol typically involves the following steps:
Formation of the Cycloheptane Ring: The cycloheptane ring can be synthesized through various methods, including cyclization reactions of linear precursors.
Introduction of the Benzylamino Group: The benzylamino group can be introduced via nucleophilic substitution reactions using benzylamine as a nucleophile.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions, such as the use of osmium tetroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-2-[(benzylamino)methyl]cycloheptan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols.
Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include osmium tetroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohols or amines.
Aplicaciones Científicas De Investigación
(1S,2S)-2-[(benzylamino)methyl]cycloheptan-1-ol has several scientific research applications:
Chemistry: It can be used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (1S,2S)-2-[(benzylamino)methyl]cycloheptan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group may interact with active sites, while the hydroxyl group can form hydrogen bonds, influencing the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-2-[(benzylamino)methyl]cycloheptan-1-ol: The enantiomer of the compound, which may have different biological activities.
Cycloheptanol: A simpler analog with only a hydroxyl group.
Benzylamine: A related compound with a benzylamino group but lacking the cycloheptane ring.
Uniqueness
(1S,2S)-2-[(benzylamino)methyl]cycloheptan-1-ol is unique due to its specific chiral configuration and the presence of both a benzylamino group and a hydroxyl group on a cycloheptane ring. This combination of features makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C15H23NO |
|---|---|
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
(1S,2S)-2-[(benzylamino)methyl]cycloheptan-1-ol |
InChI |
InChI=1S/C15H23NO/c17-15-10-6-2-5-9-14(15)12-16-11-13-7-3-1-4-8-13/h1,3-4,7-8,14-17H,2,5-6,9-12H2/t14-,15-/m0/s1 |
Clave InChI |
MZZVUVBTOHLLKV-GJZGRUSLSA-N |
SMILES isomérico |
C1CC[C@H]([C@H](CC1)O)CNCC2=CC=CC=C2 |
SMILES canónico |
C1CCC(C(CC1)O)CNCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



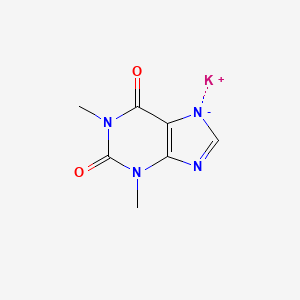
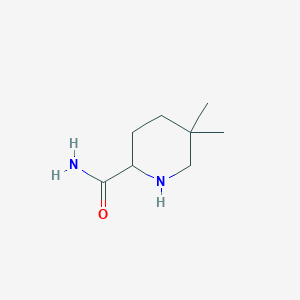

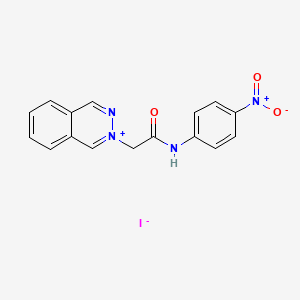
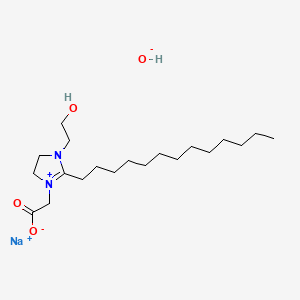
![1-Propanesulfonic acid, 2-hydroxy-3-[3-(trihydroxysilyl)propoxy]-](/img/structure/B13771039.png)
